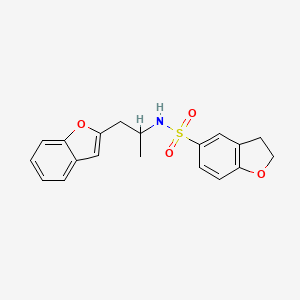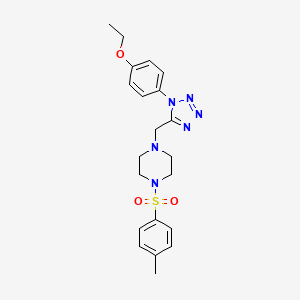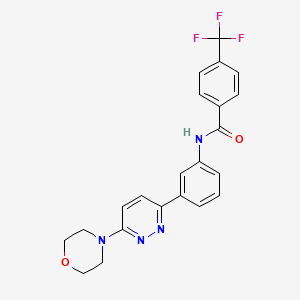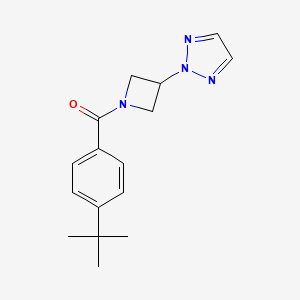
N-(1-(benzofuran-2-yl)propan-2-yl)-2,3-dihydrobenzofuran-5-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(1-(benzofuran-2-yl)propan-2-yl)-2,3-dihydrobenzofuran-5-sulfonamide” is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
The synthesis of benzofuran derivatives has been achieved in good yields using various reagents. For instance, the synthesis of N-Aryladamantane-1-carboxamides has been achieved using phosphorus trichloride, aromatic amines, and other reagents.Molecular Structure Analysis
The pharmacological evaluation of novel bioisosteres of an adamantanyl benzamide P2X7 receptor antagonist has led to the identification of compounds with improved physicochemical properties and metabolic stability. This demonstrates the importance of molecular structure in determining the pharmacological properties of related compounds.Chemical Reactions Analysis
The compound has been involved in various chemical reactions, leading to the synthesis of bioisosteres with improved physicochemical properties and metabolic stability.Physical And Chemical Properties Analysis
The compound has been evaluated for its pharmacological properties, leading to the identification of bioisosteres with improved physicochemical parameters, metabolic stability, and physico-kinetic profile.Wirkmechanismus
The mechanism of action of BFPS is not fully understood, but it is believed to involve the inhibition of enzymes such as carbonic anhydrase and histone deacetylase. BFPS has also been shown to interact with various receptors and ion channels, including the adenosine A2A receptor and the transient receptor potential vanilloid 1 channel. These interactions may contribute to the diverse pharmacological properties of BFPS.
Biochemical and Physiological Effects:
BFPS has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit tumor cell growth, reduce inflammation, and protect against oxidative stress. BFPS has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases. Additionally, BFPS has been shown to modulate the immune system by reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of BFPS is its diverse pharmacological properties, which make it a valuable compound for scientific research. BFPS is also relatively easy to synthesize and has been optimized for high yields and purity. However, one limitation of BFPS is its potential toxicity, which must be carefully monitored in lab experiments.
Zukünftige Richtungen
There are several future directions for research on BFPS. One area of interest is the development of BFPS derivatives with improved pharmacological properties. Another area of interest is the investigation of the potential therapeutic applications of BFPS in the treatment of neurodegenerative diseases and autoimmune diseases. Additionally, further research is needed to fully understand the mechanism of action of BFPS and its interactions with various receptors and enzymes. Overall, BFPS is a promising compound with a wide range of potential applications in scientific research.
Synthesemethoden
The synthesis of BFPS involves the reaction of 2,3-dihydrobenzofuran-5-sulfonyl chloride with 1-(benzofuran-2-yl)propan-2-amine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with a sulfonamide to yield the final product. The synthesis of BFPS has been optimized to achieve high yields and purity, making it a valuable compound for scientific research.
Wissenschaftliche Forschungsanwendungen
BFPS has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, anti-inflammatory, and antioxidant properties. BFPS has also been investigated for its role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, BFPS has been shown to modulate the immune system, making it a potential candidate for the treatment of autoimmune diseases.
Eigenschaften
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4S/c1-13(10-16-11-14-4-2-3-5-19(14)24-16)20-25(21,22)17-6-7-18-15(12-17)8-9-23-18/h2-7,11-13,20H,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNOUOKAHMSTUDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NS(=O)(=O)C3=CC4=C(C=C3)OCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(4-fluorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide](/img/structure/B2854017.png)
![4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(4-fluorophenyl)benzamide](/img/structure/B2854018.png)


![1-(adamantane-1-carbonyl)-3-{2-methyl-4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-3-yl}thiourea](/img/structure/B2854022.png)
![N-[4-(difluoromethoxy)phenyl]-2-(4-methylquinolin-2-yl)sulfanylacetamide](/img/structure/B2854025.png)
![N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2854026.png)


![(1R,5S)-9-(tert-Butoxycarbonyl)-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/no-structure.png)
![2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2854036.png)


